2-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidine
Description
2-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidine is a synthetically derived organic compound Its unique chemical structure includes a piperazine ring substituted at multiple positions and a fluoropyrimidine moiety
Properties
IUPAC Name |
2-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4/c1-4-17-9(2)7-16(8-10(17)3)12-14-5-11(13)6-15-12/h5-6,9-10H,4,7-8H2,1-3H3/t9-,10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCLIPMGVKYBBE-AOOOYVTPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CN(CC1C)C2=NC=C(C=N2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H](CN(C[C@@H]1C)C2=NC=C(C=N2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The compound is synthesized starting with 1-bromo-4-ethyl-3,5-dimethylpiperazine. The piperazine is then reacted with an appropriate precursor to attach the pyrimidine moiety.
Conditions: Typical synthesis conditions involve controlled temperatures ranging from -10°C to room temperature, with the use of solvents like dichloromethane or dimethylformamide.
Catalysts and Reagents: Palladium-based catalysts (e.g., Pd(PPh3)4) are often employed to facilitate coupling reactions.
Industrial Production Methods: Industrial methods for this compound generally involve large-scale reactors where reaction conditions are precisely controlled to ensure high yield and purity. Automation and continuous monitoring of temperature and pH are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydride donors like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluoropyrimidine moiety, using reagents like sodium azide or amines.
Common Reagents and Conditions:
Oxidation: Reaction conditions for oxidation include aqueous or organic solvents and controlled addition of oxidizing agents.
Reduction: Anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) are maintained during reductions.
Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide, under moderate temperatures.
Major Products Formed:
From oxidation: various oxidized derivatives depending on the starting material and specific conditions.
From reduction: reduced derivatives such as amines or alcohols.
From substitution: new compounds where the original substituents have been replaced by nucleophiles.
Scientific Research Applications
In Chemistry:
As an intermediate in the synthesis of more complex organic compounds.
In studies related to reaction mechanisms due to its unique structure.
In Biology:
Used in biochemical assays to study enzyme interactions.
As a ligand in binding studies, particularly those involving protein targets.
In Medicine:
Investigated for its potential role as a pharmaceutical agent, especially in antiviral and anticancer research.
Its fluorine atom and heterocyclic structure make it a candidate for radiolabeling in positron emission tomography (PET) imaging.
In Industry:
Utilized as a building block for agrochemicals and pharmaceuticals.
Employed in the development of new materials with specific properties.
Mechanism of Action
Comparison Highlights:
Structure: While other compounds might share similar core structures, the specific substitutions on the piperazine ring and the presence of the fluoropyrimidine make this compound unique.
Reactivity: The combination of the fluoropyrimidine moiety with the piperazine ring may confer unique reactivity profiles not observed in simpler analogs.
Comparison with Similar Compounds
2-[(3S,5R)-4-ethylpiperazin-1-yl]-pyrimidine
5-fluoro-2-(piperazin-1-yl)pyrimidine
2-(4-methylpiperazin-1-yl)-5-fluoropyrimidine
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
